molecular formula C17H25N2O9P B13388842 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-[bis(2-cyanoethyl)phosphoryl]-D-glucitol

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-[bis(2-cyanoethyl)phosphoryl]-D-glucitol

Cat. No.: B13388842
M. Wt: 432.4 g/mol
InChI Key: YDWCHPGRHWOJBO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-[bis(2-cyanoethyl)phosphoryl]-D-glucitol involves multiple steps. One common method includes the protection of hydroxyl groups, acetylation, and phosphorylation. The reaction conditions typically involve the use of solvents like ethyl acetate and methanol, and the reactions are often carried out at low temperatures to maintain stability .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring purity and consistency through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-[bis(2-cyanoethyl)phosphoryl]-D-glucitol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-[bis(2-cyanoethyl)phosphoryl]-D-glucitol is extensively used in biomedical research. Its unique structure makes it valuable for studying biochemical pathways and molecular interactions. It has shown promise in therapeutic interventions, particularly in the management of diabetes and cancer. The compound’s ability to regulate blood glucose levels and its potential anticancer properties are of significant interest.

Mechanism of Action

The mechanism of action of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-[bis(2-cyanoethyl)phosphoryl]-D-glucitol involves its interaction with specific molecular targets and pathways. It is believed to modulate enzymatic activities and influence cellular signaling pathways. The exact molecular targets are still under investigation, but its effects on glucose metabolism and cell proliferation are well-documented.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-[bis(2-cyanoethyl)phosphoryl]-D-glucitol is unique due to its bis(2-cyanoethyl)phosphoryl group, which imparts specific chemical reactivity and biological activity. This makes it particularly useful in research focused on phosphorylation and related biochemical processes .

Properties

Molecular Formula

C17H25N2O9P

Molecular Weight

432.4 g/mol

IUPAC Name

[6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate

InChI

InChI=1S/C17H25N2O9P/c1-12(20)26-15-14(27-13-10-22-17(2,3)28-16(13)15)11-25-29(21,23-8-4-6-18)24-9-5-7-19/h13-16H,4-5,8-11H2,1-3H3

InChI Key

YDWCHPGRHWOJBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(OC2C1OC(OC2)(C)C)COP(=O)(OCCC#N)OCCC#N

Origin of Product

United States

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